molecular formula C10H13NO2 B042027 3-(Methylamino)-3-phenylpropanoic acid CAS No. 76497-43-3

3-(Methylamino)-3-phenylpropanoic acid

Cat. No. B042027
CAS RN: 76497-43-3
M. Wt: 179.22 g/mol
InChI Key: ZENXBHNUVVFNRD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-(Methylamino)-3-phenylpropanoic acid and its derivatives often involves chemoselective reactions, utilizing multiple nucleophilic centres to obtain specific products like hexahydro-4-pyrimidinones or oxazolidines through reactions with dihaloalkanes and aldehydes, as demonstrated by Hajji et al. (2002) in their study on N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide (Hajji et al., 2002). Additionally, Pokhodylo et al. (2021) described the synthesis of various derivatives from 3-aryl-2-bromopropanoic acids, showcasing the versatility of this compound in organic synthesis (Pokhodylo et al., 2021).

Molecular Structure Analysis

The molecular structure of 3-(Methylamino)-3-phenylpropanoic acid derivatives has been elucidated using various spectroscopic techniques. For example, Kolev and Angelov (2008) performed a detailed study on 3-ethylamino-2-(4-nitro-benzoyl)-but-2-enoic acid phenylamide, providing insight into its molecular geometry and hydrogen bonding through IR-spectroscopy and quantum chemical calculations (Kolev & Angelov, 2008).

Chemical Reactions and Properties

Chemical reactions involving 3-(Methylamino)-3-phenylpropanoic acid often explore its reactivity towards different electrophiles and nucleophiles. For instance, the preparation and isolation of its enantiomers using selective crystallization demonstrate its chiral properties and the potential for stereoselective synthesis (Shiraiwa et al., 1997).

Physical Properties Analysis

The physical properties of 3-(Methylamino)-3-phenylpropanoic acid derivatives, such as melting points and solubility, are crucial for their application in different chemical contexts. Studies like those conducted by Bhat and Vijayan (1982) on flufenamic acid, a related compound, help understand these aspects through X-ray crystallography, revealing the geometrical disposition and hydrogen bonding that influence these properties (Bhat & Vijayan, 1982).

Scientific Research Applications

  • Resolving Racemic Mixtures and Configuration Assignment : Drewes et al. (1992) highlighted its use in resolving racemic 3-hydroxy-2-methylene-3-phenylpropanoic acid and establishing its absolute configuration (Drewes et al., 1992).

  • Intermediate in Biosynthesis : Jarvis et al. (2000) found that it acts as an intermediate in the biosynthesis of benzoic acid and salicylic acid from cinnamic acid (Jarvis et al., 2000).

  • Pharmaceutical Intermediary : It is a crucial intermediate in producing S-dapoxetine, a medication for premature ejaculation, as reported by Li et al. (2013) (Li et al., 2013).

  • Photochemical Studies : DeCosta and Pincock (1993) studied its photolysis, leading to in-cage coupled products and methyl ethers (DeCosta & Pincock, 1993).

  • Progenitor for Antidepressant Drugs : Zhao et al. (2014) identified chiral (S)-3-hydroxy-3-phenylpropanoic acid as a potential progenitor for optically pure tomoxetine hydrochloride and fluoxetine hydrochloride (Zhao et al., 2014).

  • Antibacterial and Antifungal Applications : Fuloria et al. (2009) reported potent antibacterial and antifungal activities for compounds derived from 3-phenylpropane hydrazide (Fuloria et al., 2009).

  • Fuel for Molecular Machines : Biagini et al. (2020) discussed its role in supplying fuel for acid-base driven molecular machines (Biagini et al., 2020).

  • Complexation Studies : Brown et al. (1993) focused on its complexation with cyclodextrins in aqueous solutions (Brown et al., 1993).

properties

IUPAC Name

3-(methylamino)-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-11-9(7-10(12)13)8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZENXBHNUVVFNRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CC(=O)O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30507158
Record name 3-(Methylamino)-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30507158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methylamino)-3-phenylpropanoic acid

CAS RN

76497-43-3
Record name 3-(Methylamino)-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30507158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
K Chen, XQ Liu, WL Wang, JG Luo, LY Kong - Bioorganic Chemistry, 2020 - Elsevier
Seven new taxane diterpenoids taxumarienes A–G (1–7) were isolated from the leaves of Taxus mairei, along with seven known analogous (8–14). The structures of the new …
Number of citations: 8 www.sciencedirect.com
LS Trifonov, AS Orahovats - Monatshefte für Chemie/Chemical Monthly, 1980 - Springer
Die im Titel angegebenen Systeme wurden als Cyclisationsreagentien eingesetzt, um aus substituierten 3-Aminopropansäuren 2-Azetidinone unter milden Bedingungen und mit …
Number of citations: 0 link.springer.com

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